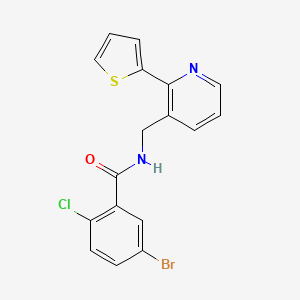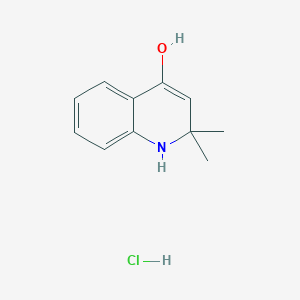
2,2-Dimethyl-1,2-dihydroquinolin-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,2-dihydroquinolin-4-ol hydrochloride is a compound related to the class of 1,2-dihydroquinolines, which are of interest due to their chemical properties and potential biological activities. The compound itself is not directly mentioned in the provided papers, but its structural relatives are extensively studied, providing insights into its possible characteristics and behaviors.
Synthesis Analysis
The synthesis of related 1,2-dihydroquinoline derivatives has been explored in various studies. For instance, the cyclisation of N-(1,1-dimethylpropargyl) anilines using cuprous chloride in refluxing toluene yields 6-substituted-2,2-dimethyl-1,2-dihydroquinolines . This method could potentially be adapted for the synthesis of 2,2-dimethyl-1,2-dihydroquinolin-4-ol hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1,2-dihydroquinoline derivatives can be complex, with various substituents affecting their configuration and stereochemistry. Mass spectrometric techniques have been employed to determine the configuration at C-2 and C-4 in molecules of related compounds . These studies provide a foundation for understanding the molecular structure of 2,2-dimethyl-1,2-dihydroquinolin-4-ol hydrochloride.
Chemical Reactions Analysis
The reactivity of the double bond in the heterocyclic ring of 1,2-dihydroquinoline derivatives has been exemplified by various reactions, such as chlorination, epoxidation, and oxymercuration . These reactions lead to different products, indicating the versatility of these compounds in chemical transformations. The behavior of 2,2-dimethyl-1,2-dihydroquinolin-4-ol hydrochloride in similar reactions would likely follow comparable pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-dihydroquinoline derivatives can be inferred from their structural characteristics and the reactions they undergo. For example, the introduction of substituents can enable reactions that are not possible with unsubstituted compounds, as seen with the rearrangement of 1-allyl-2,3-dimethyl-1,2-dihydroisoquinoline . The coordination behavior of these compounds with metal ions has also been studied, revealing their potential to form complexes with various metals . These insights contribute to a broader understanding of the physical and chemical properties of 2,2-dimethyl-1,2-dihydroquinolin-4-ol hydrochloride.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
2,2-Dimethyl-1,2-dihydroquinolin-4-ol hydrochloride is utilized in various chemical synthesis processes. For instance, it has been involved in the preparation of 6-substituted-2,2-dimethyl-1,2-dihydroquinolines through cyclisation of N-(1,1-dimethylpropargyl) anilines. This compound showcases reactivity that allows for further transformations, such as chlorination, epoxidation, and oxymercuration, yielding various derivatives with potential applications in material science and pharmaceuticals (Williamson & Ward, 2005).
Spectroscopic Characterization and Metal Complex Formation
Research involving 2,2-dimethyl-1,2-dihydroquinolin-4-ol hydrochloride has extended into the field of spectroscopy and metal complex formation. A novel ligand derived from this compound was synthesized and showed to form metal complexes with several divalent transition metals. These complexes were analyzed using spectroscopic techniques, indicating potential applications in analytical chemistry and materials science (K. .. Patel & H. S. Patel, 2017).
Fluorescent Properties and Biological Activities
Studies have revealed that derivatives of 2,2-dimethyl-1,2-dihydroquinolin-4-ol hydrochloride possess significant photofluorescent properties. These compounds, particularly those benzene-fluorinated, have been evaluated for their cytotoxic effects against various tumor cell lines, showing promising results for use in medical diagnostics and treatment. Additionally, their antioxidant properties were explored, indicating potential for therapeutic applications (Politanskaya et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2,2-dimethyl-1H-quinolin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-11(2)7-10(13)8-5-3-4-6-9(8)12-11;/h3-7,12-13H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERYKRSKHXXBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C2=CC=CC=C2N1)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,2-dihydroquinolin-4-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2500895.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2500898.png)
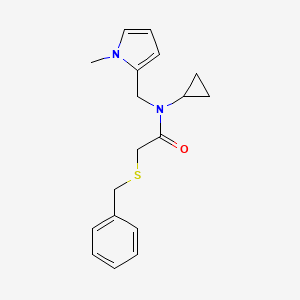
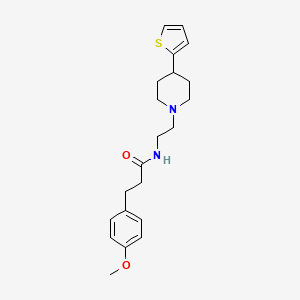
![4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500904.png)
![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)
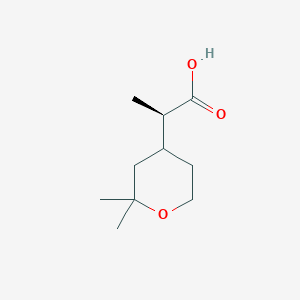
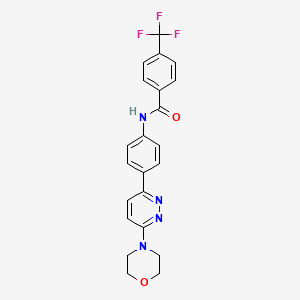
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B2500909.png)
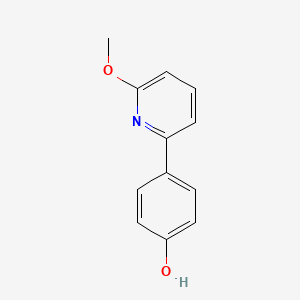
![ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate](/img/structure/B2500913.png)
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500914.png)
![2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500915.png)
